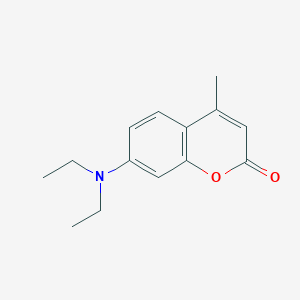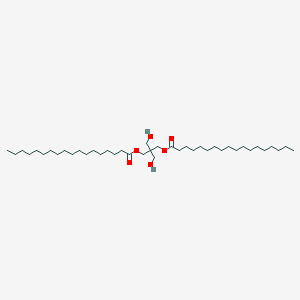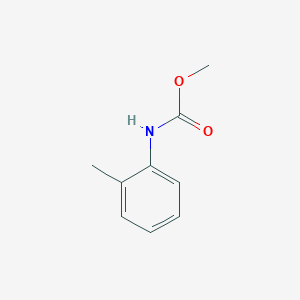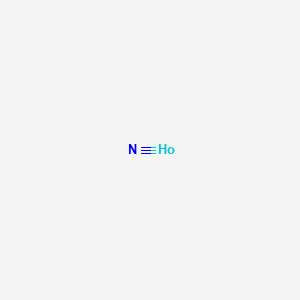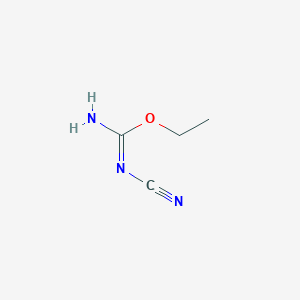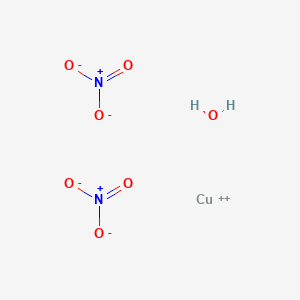
(3-chloro-4-méthoxyphényl)méthanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Chloro-4-methoxybenzyl alcohol-related compounds often involves protective group strategies and catalytic methods. For instance, 4-methoxy-α-methylbenzyl alcohol has been introduced as a new protecting group for carboxylic acids, showcasing the relevance of such structures in synthesis. The oxidative debenzylation of derivatives, like 4-methoxy-α-methylbenzyl esters, can be achieved with good yields under conditions compatible with several functional groups, demonstrating the compound's utility in organic synthesis (Yoo, S., Kim Hye, R., & Kyu, Y., 1990).
Molecular Structure Analysis
The molecular structure of compounds related to 3-Chloro-4-methoxybenzyl alcohol has been characterized by various analytical techniques, including X-ray diffraction studies. For example, a study on the synthesis and crystal structure analysis of a related compound highlights the detailed molecular configuration and the presence of conformational disorder, providing insights into the structural aspects of these molecules (Simon, L., Shalini, S., Girija, C., Srinivasan, K., & Venkatesha, T., 2013).
Chemical Reactions and Properties
The chemical reactions involving 3-Chloro-4-methoxybenzyl alcohol derivatives are diverse. For instance, the formation and reactions of chloro-methoxy-carbenes highlight the compound's reactivity towards electron-poor alkenes and alcohols, leading to the formation of cyclopropanes and alkyl formates, respectively. This reactivity pattern underscores the compound's versatility in chemical transformations (Smith, N., & Stevens, I., 1979).
Physical Properties Analysis
The physical properties of 3-Chloro-4-methoxybenzyl alcohol and its derivatives, such as solubility, melting point, and boiling point, are crucial for their application in synthesis and chemical reactions. While specific studies detailing these properties were not identified, these characteristics typically influence the compound's behavior in reaction conditions and its applicability in organic synthesis.
Chemical Properties Analysis
The chemical properties of 3-Chloro-4-methoxybenzyl alcohol include its reactivity and stability under various conditions. The compound's susceptibility to oxidation and its role as a precursor in synthesizing more complex molecules are of particular interest. For example, the selective photocatalytic oxidation of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, into corresponding aldehydes showcases the compound's potential in synthetic organic chemistry (Higashimoto, S., Kitao, N., Yoshida, N., Sakura, T., Azuma, M., Ohue, H., & Sakata, Y., 2009).
Applications De Recherche Scientifique
Synthèse Organique
Ce composé peut être utilisé comme réactif dans diverses réactions organiques . Par exemple, il peut être utilisé dans la synthèse des quinoléines .
Parfum et Arôme
L'alcool 3-chloro-4-méthoxybenzylique peut être utilisé comme parfum et arôme . Il peut contribuer au profil aromatique de divers produits.
Catalyseur dans les réactions d'alkylation
Le composé peut être utilisé dans les réactions d'alkylation du benzène avec le méthanol pour générer du toluène et du xylène à forte valeur ajoutée . Ce processus est principalement réalisé en utilisant des acides solides comme les zéolithes H-ZSM-5 comme catalyseurs .
Méthode d'extraction par point de trouble
Le composé a été utilisé dans le développement d'une méthode d'extraction par point de trouble pour la détermination de l'ion Pb+2 . Cette méthode a été appliquée avec succès pour la détermination des niveaux de traces d'ions plomb dans des échantillons provenant d'une centrale électrique .
Bloc de construction en synthèse chimique
L'alcool 3-chloro-4-méthoxybenzylique peut servir de bloc de construction en synthèse chimique . Il peut être utilisé pour préparer une variété d'autres composés pour des recherches et développements ultérieurs.
Recherche sur l'arôme du thé vert
Le composé pourrait être impliqué dans le profil aromatique du thé vert . Des recherches supplémentaires pourraient explorer son rôle dans les caractéristiques sensorielles de différents types de thé.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various cellular targets, including enzymes and receptors .
Mode of Action
It’s plausible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Related compounds have been implicated in various biochemical pathways, including those involved in cellular metabolism and signal transduction .
Pharmacokinetics
Similar compounds have been shown to exhibit good absorption and distribution profiles, undergo metabolic transformations, and be excreted from the body .
Result of Action
Related compounds have been shown to exert various biological effects, including inhibition of cell proliferation .
Propriétés
IUPAC Name |
(3-chloro-4-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHJVLGDHRXGDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401827 | |
| Record name | 3-Chloro-4-methoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14503-45-8 | |
| Record name | 3-Chloro-4-methoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chloro-4-methoxyphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the production of 3-chloro-4-methoxybenzyl alcohol by Bjerkandera adusta?
A1: Bjerkandera adusta produces a range of chlorinated aromatic compounds, including 3-chloro-4-methoxybenzyl alcohol (3-chloro-p-anisyl alcohol) [, ]. What makes this finding noteworthy is that these halogenated compounds are being produced even with very low chloride concentrations in the growth medium []. This suggests the fungus may possess efficient mechanisms for halogenation and could be a potential source of novel halogenated compounds.
Q2: Are there any other interesting halogenated compounds produced by Bjerkandera adusta?
A2: Yes, in addition to 3-chloro-4-methoxybenzyl alcohol, Bjerkandera adusta produces other intriguing halogenated compounds. When bromide is added to the growth medium, the fungus produces brominated analogs like 3-bromo-4-methoxybenzaldehyde and 3,5-dibromo-4-methoxybenzaldehyde. Interestingly, these specific brominated compounds have not been previously identified as naturally occurring products []. This highlights the potential of Bjerkandera adusta for biohalogenation and the discovery of novel compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4,6-dichloro-1,3,5-triazin-2-yl)methyl]-6-(naphthalen-2-yldiazenyl)naphthalen-2-amine](/img/structure/B84053.png)
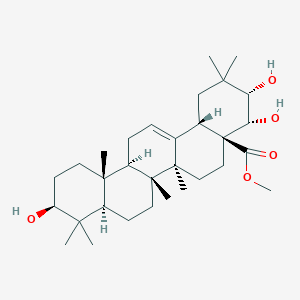
![(2R,3R)-N-[4-(diaminomethylideneamino)butyl]-5-[(E)-3-[4-(diaminomethylideneamino)butylamino]-3-oxoprop-1-enyl]-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B84059.png)




